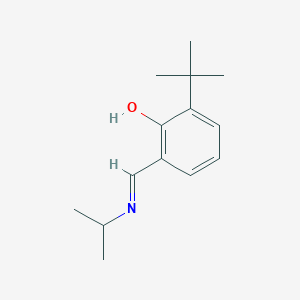
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline (NPS-TF) is an organic compound with a unique combination of reactivity and stability. It is a member of the family of phenylsalicylidene compounds, which are characterized by a phenyl group linked to a salicylidene group. NPS-TF is a versatile material that has been widely used in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of catalytic processes and in the development of new materials.
Mecanismo De Acción
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline is a versatile material that is capable of catalyzing a variety of reactions. In particular, it has been used in the synthesis of polymers, dyes, and pharmaceuticals. The mechanism of action of N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline is based on its ability to form a reactive intermediate, which can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline has been found to have no adverse biochemical or physiological effects. It has been used in a variety of laboratory experiments with no reported negative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline has several advantages for laboratory experiments. It is a stable and versatile material that is easy to handle and store. It is also relatively inexpensive and can be synthesized in high yields. However, it is limited in its ability to catalyze certain reactions and is not suitable for use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline. It could be used in the development of new materials, such as polymers and dyes, as well as in the study of catalytic processes. It could also be used in the development of new pharmaceuticals and in the synthesis of more complex molecules. Additionally, it could be used in the study of biochemical and physiological effects, as well as in the development of new laboratory techniques.
Métodos De Síntesis
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline is synthesized via a two-step process, beginning with the reaction of 2,4,6-trifluoroaniline with phenylmagnesium bromide in an inert atmosphere. This reaction produces phenylsalicylidene, which is then reacted with 3-chloropropionic acid in the presence of pyridine to form N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline. This method of synthesis has been optimized for high yields and reproducibility.
Aplicaciones Científicas De Investigación
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline has been widely used in scientific research, particularly in the fields of organic synthesis and catalysis. It has been used as a catalyst in the synthesis of polymers, dyes, and pharmaceuticals, as well as in the study of catalytic processes. It has also been used in the development of new materials, including polymers, dyes, and pharmaceuticals.
Propiedades
IUPAC Name |
2-phenyl-6-[(2,4,6-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO/c20-14-9-16(21)18(17(22)10-14)23-11-13-7-4-8-15(19(13)24)12-5-2-1-3-6-12/h1-11,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVKDRCMLDOFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=C(C=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

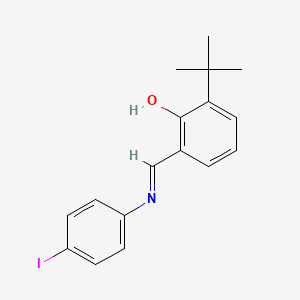
![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
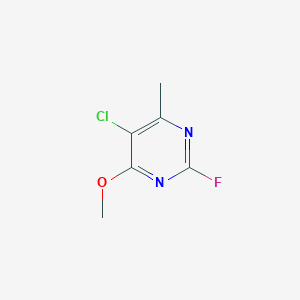
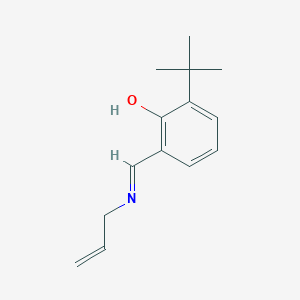
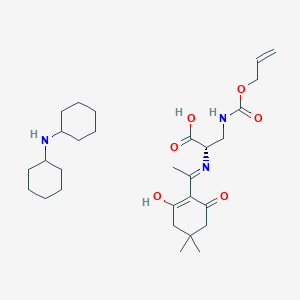
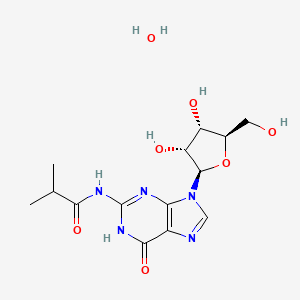



![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)
![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
